molecular formula C20H20N6O2 B11008184 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11008184
M. Wt: 376.4 g/mol
InChI Key: PTXBBMLMPNUUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that features both benzimidazole and benzotriazine moieties These heterocyclic structures are known for their diverse biological activities and are often found in pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Formation of Benzotriazine Moiety: This involves the cyclization of appropriate precursors such as o-nitroaniline with hydrazine derivatives.

    Coupling Reaction: The benzimidazole and benzotriazine intermediates are then coupled through an alkylation reaction using suitable linkers like ethyl bromoacetate, followed by amidation to introduce the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups in the benzotriazine moiety can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzotriazine derivatives, and various substituted analogs depending on the reagents used.

Scientific Research Applications

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function. The benzotriazine ring can participate in redox reactions, influencing cellular oxidative stress pathways. Together, these interactions can modulate various biological processes, making the compound a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which are used as proton pump inhibitors and antiparasitic agents, respectively.

    Benzotriazine Derivatives: Compounds like tirapazamine, which is used as a hypoxia-activated prodrug in cancer therapy.

Uniqueness

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to the combination of benzimidazole and benzotriazine rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C20H20N6O2/c1-25-17-9-5-4-8-16(17)22-18(25)10-12-21-19(27)11-13-26-20(28)14-6-2-3-7-15(14)23-24-26/h2-9H,10-13H2,1H3,(H,21,27)

InChI Key

PTXBBMLMPNUUKM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.